benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate
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Overview
Description
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a cyclohexyl ring, and a cyclopropylcarbamate moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. Common reagents used in these reactions include benzyl chloride, cyclohexylamine, and cyclopropyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophiles like amines or alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, aminated, or alkylated products.
Scientific Research Applications
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzylamine derivatives: Share the benzyl group and exhibit similar reactivity.
Cyclohexylcarbamates: Contain the cyclohexyl ring and carbamate group, showing comparable chemical properties.
Cyclopropylamines: Feature the cyclopropyl moiety and have related biological activities.
Uniqueness
Benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H33N3O3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C22H33N3O3/c1-15(2)20(23)21(26)24-17-8-10-18(11-9-17)25(19-12-13-19)22(27)28-14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,23H2,1-2H3,(H,24,26) |
InChI Key |
VWCAYWFJICFXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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